3-(Quinolin-2-YL)benzoic acid
CAS No.: 132318-10-6
Cat. No.: VC0144875
Molecular Formula: C16H11NO2
Molecular Weight: 249.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132318-10-6 |
|---|---|
| Molecular Formula | C16H11NO2 |
| Molecular Weight | 249.269 |
| IUPAC Name | 3-quinolin-2-ylbenzoic acid |
| Standard InChI | InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19) |
| Standard InChI Key | WGKLTTKTGVAVOR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
3-(Quinolin-2-YL)benzoic acid is identified by several synonyms in scientific literature and chemical databases. The compound possesses specific identifiers that facilitate its recognition in chemical repositories and research publications.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| IUPAC Name | 3-(Quinolin-2-YL)benzoic acid |
| Synonyms | 3-quinolin-2-ylbenzoic acid, 3-Chinolyl-benzoesaeure, 3-quinolyl-benzoic acid |
| CAS Number | 132318-10-6 |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26400 g/mol |
The compound consists of a quinoline ring system (a bicyclic structure containing a benzene ring fused to a pyridine ring) attached at the 2-position to a benzoic acid moiety at its meta position. This arrangement yields a molecule with distinct electronic and steric properties that influence its reactivity patterns and potential applications .
Physical and Chemical Properties
The physical and chemical properties of 3-(Quinolin-2-YL)benzoic acid are essential for understanding its behavior in various systems and applications. These properties determine its solubility, reactivity, and potential biological interactions.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | At standard temperature and pressure |
| LogP | 3.60000 | Indicates moderate lipophilicity |
| Polar Surface Area (PSA) | 50.19000 Ų | Reflects potential for membrane permeability |
| Solubility | Limited in water; soluble in organic solvents | Based on structural characteristics |
| Melting Point | Not reported in available data | - |
| pKa | Estimated ~4-5 (carboxylic acid group) | Based on typical benzoic acid derivatives |
The LogP value of 3.60 suggests moderate lipophilicity, which may contribute to its potential membrane permeability while maintaining some aqueous solubility due to the carboxylic acid functional group . The polar surface area of approximately 50.19 Ų further indicates potential for passive membrane diffusion, which could be relevant for biological applications.
Synthetic Approaches and Preparation Methods
| Synthetic Approach | Key Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Cross-coupling reactions | 2-Haloquinoline, 3-Carboxyphenylboronic acid, Pd catalyst | Inert atmosphere, 80-120°C | High selectivity and yield |
| Direct C-H activation | Quinoline, 3-Iodobenzoic acid, Transition metal catalyst | High temperature, ligands | Atom economy, fewer steps |
| Directed ortho-metalation | 3-Benzoic acid derivative, Quinoline precursor | Low temperature, strong base | Regioselectivity |
A promising approach would likely involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between 2-haloquinoline and 3-carboxyphenylboronic acid. This method has been widely applied for the synthesis of similar heterocyclic-aryl compounds with good to excellent yields .
Purification and Characterization
Following synthesis, purification of 3-(Quinolin-2-YL)benzoic acid would typically involve recrystallization, column chromatography, or a combination of these techniques. Based on related compounds, recrystallization from methanol or ethanol might be an effective purification method .
Characterization would typically employ various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy to confirm the presence of the carboxylic acid group
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Mass spectrometry to verify molecular weight and fragmentation pattern
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Elemental analysis to confirm composition
Structural Analysis and Spectroscopic Characteristics
Structural Features
The 3-(Quinolin-2-YL)benzoic acid molecule possesses several key structural features that influence its properties and reactivity:
-
The quinoline moiety provides a planar, aromatic, nitrogen-containing heterocycle that can participate in π-stacking interactions and hydrogen bonding
-
The meta-positioned carboxylic acid group on the benzene ring offers potential for hydrogen bonding, ionization, and derivatization
-
The connection between the quinoline and benzoic acid components creates a molecule with extended conjugation
These structural characteristics contribute to the compound's potential to interact with biological targets, serve as a ligand in coordination chemistry, or function as a building block for more complex molecules.
Predicted Spectroscopic Properties
Based on the molecular structure of 3-(Quinolin-2-YL)benzoic acid, certain spectroscopic features can be anticipated:
Table 4: Predicted Spectroscopic Features
| Spectroscopic Method | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic protons (7.0-9.0 ppm); carboxylic acid proton (10-13 ppm) |
| ¹³C NMR | Carboxylic carbon (~170 ppm); aromatic carbons (120-160 ppm) |
| IR | O-H stretch (3200-2800 cm⁻¹); C=O stretch (1680-1700 cm⁻¹); aromatic C=C (1450-1600 cm⁻¹) |
| UV-Vis | Absorption maxima due to π→π* transitions in the aromatic systems |
| Mass Spectrometry | Molecular ion peak at m/z 249; fragmentation pattern might show loss of CO₂ |
These spectroscopic properties would be essential for confirming the identity and purity of synthesized 3-(Quinolin-2-YL)benzoic acid.
Comparative Analysis with Related Compounds
Structurally Similar Compounds
Several compounds structurally related to 3-(Quinolin-2-YL)benzoic acid have been reported in the literature and chemical databases. Comparing these compounds provides context for understanding the potential properties and applications of 3-(Quinolin-2-YL)benzoic acid.
Table 5: Comparison with Related Compounds
| Compound | Structural Relationship | Key Differences | CAS Number |
|---|---|---|---|
| 4-(Pyridin-2-yl)benzoic acid | Similar biheteroaryl-benzoic acid | Contains pyridine instead of quinoline | 4385-62-0 |
| 3-(Pyridin-2-yl)benzoic acid | Position isomer with pyridine | Simpler heteroaromatic system | 4467-07-6 |
| Cinchophen | Quinoline with carboxylic acid | Different position of carboxylic acid | 132-60-5 |
| 2-Phenylquinoline-7-carboxylic acid | Reversed connection | Carboxylic acid on quinoline ring | 841297-69-6 |
| 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid | Similar polycyclic system | Different connectivity and position of carboxylic acid | 13605-87-3 |
The comparative analysis reveals that 3-(Quinolin-2-YL)benzoic acid belongs to a broader class of heterocyclic carboxylic acids with potential applications in medicinal chemistry and materials science . The specific positioning of functional groups distinguishes it from its structural relatives and likely influences its unique properties.
More Complex Derivatives
More complex derivatives incorporating the 3-(Quinolin-2-YL)benzoic acid scaffold have been developed, suggesting potential utility as a building block in pharmaceutical development and materials design.
For example, 3-(2-((7-(Quinolin-2-ylmethoxy)naphthalen-2-yl)methoxy)ethyl)benzoic acid represents a more complex derivative that incorporates the quinoline-2-yl motif with additional structural elements, demonstrating how the basic scaffold can be elaborated for specific applications .
Similarly, compounds like 3-((2-(1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-4-yl)quinolin-5-yl)oxy)benzoic acid showcase how the quinoline-benzoic acid structural motif can be incorporated into more complex molecular architectures with potential biological activity .
| Potential Activity | Structural Basis | Similar Compounds with Activity |
|---|---|---|
| Anti-inflammatory | Quinoline scaffold and carboxylic acid | Cinchophen and derivatives |
| Antimicrobial | Quinoline core structure | Various quinoline compounds |
| Enzyme inhibition | Carboxylic acid binding potential | Quinoline-based enzyme inhibitors |
| Metal chelation | Nitrogen heteroatom and carboxylic acid | Quinoline-8-carboxylic acid (8-hydroxyquinoline) |
The carboxylic acid group could serve as a hydrogen bond donor/acceptor for interactions with biological targets, while the quinoline moiety might engage in π-stacking interactions with aromatic amino acid residues in proteins.
Material Science and Catalysis
Beyond biological applications, compounds like 3-(Quinolin-2-YL)benzoic acid may have utility in materials science and catalysis:
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As ligands in metal complexes for catalytic applications
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As building blocks for the synthesis of metal-organic frameworks (MOFs)
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In the development of organic electronic materials, leveraging the extended conjugation
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As precursors for functional polymers with unique optical or electronic properties
The ability of the carboxylic acid group to coordinate with metals, combined with the π-system of the quinoline moiety, makes this compound potentially valuable in coordination chemistry applications.
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